N-(2-(5-acetylthiophen-2-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide
Description
N-(2-(5-acetylthiophen-2-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is a synthetic small molecule featuring a pyrazole-carboxamide core linked to a substituted thiophene moiety. The pyrazole ring is functionalized with methyl groups at positions 1, 3, and 5, enhancing steric bulk and electronic stability. The carboxamide group at position 4 is conjugated to an ethyl chain terminating in a 5-acetylthiophen-2-yl group. The acetyl substituent on the thiophene introduces electron-withdrawing properties, which may influence solubility, receptor binding, or metabolic stability.
Properties
IUPAC Name |
N-[2-(5-acetylthiophen-2-yl)ethyl]-1,3,5-trimethylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c1-9-14(10(2)18(4)17-9)15(20)16-8-7-12-5-6-13(21-12)11(3)19/h5-6H,7-8H2,1-4H3,(H,16,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIJWZWNRPWRDSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)NCCC2=CC=C(S2)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including N-(2-(5-acetylthiophen-2-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide, often involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These reactions typically involve the condensation of sulfur with α-methylene carbonyl compounds and α-cyano esters to form aminothiophene derivatives .
Industrial Production Methods
Industrial production of thiophene derivatives may involve large-scale condensation reactions under controlled conditions. The use of microwave irradiation and specific catalysts, such as potassium t-butoxide, can enhance the efficiency and yield of these reactions .
Chemical Reactions Analysis
Reactivity of the Pyrazole Core
The 1,3,5-trimethylpyrazole ring exhibits electrophilic substitution tendencies at unsubstituted positions, though steric hindrance from methyl groups limits reactivity. Key reactions include:
Nucleophilic Acyl Substitution
The carboxamide group (-CONH-) undergoes hydrolysis under acidic or basic conditions:
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Acidic Hydrolysis : Yields 1,3,5-trimethylpyrazole-4-carboxylic acid and 2-(5-acetylthiophen-2-yl)ethylamine .
-
Basic Hydrolysis : Produces carboxylate salts under alkaline conditions.
Conditions :
| Reaction Type | Reagents | Temperature | Outcome |
|---|---|---|---|
| Acidic Hydrolysis | HCl/H₂SO₄ | Reflux (100–120°C) | Carboxylic acid + amine |
| Basic Hydrolysis | NaOH/KOH | 60–80°C | Carboxylate salt |
Thiophene-Acetyl Group Reactivity
The 5-acetylthiophene moiety participates in condensation and nucleophilic addition reactions:
Knoevenagel Condensation
The acetyl group reacts with active methylene compounds (e.g., malononitrile) to form α,β-unsaturated derivatives:
Conditions : Piperidine catalyst, ethanol, 70°C .
Schiff Base Formation
Reacts with primary amines (e.g., aniline) to form imine derivatives:
Applications : Antimicrobial activity observed in analogous thiophene-Schiff base derivatives .
Amide Bond Functionalization
The ethylenediamine linker (-NHCH₂CH₂-) enables alkylation or acylation:
N-Alkylation
Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts:
Conditions : K₂CO₃, DMF, 50°C .
Acylation
Acetyl chloride introduces additional acyl groups:
Outcome : Enhanced lipophilicity for pharmacokinetic optimization.
Cycloaddition Reactions
The thiophene ring participates in [4+2] Diels-Alder reactions with dienophiles (e.g., maleic anhydride):
Product : Fused bicyclic adducts with potential bioactivity .
Thiophene Oxidation
H₂O₂/CH₃COOH oxidizes thiophene to sulfone derivatives:
Impact : Alters electronic properties and binding affinity .
Acetyl Group Reduction
NaBH₄ reduces the ketone to a secondary alcohol:
Outcome : Hydrophilic metabolite formation .
Biological Activity Correlations
Scientific Research Applications
N-(2-(5-acetylthiophen-2-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide exhibits various biological activities that make it a candidate for further research in drug development.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit the growth of several cancer cell lines through various mechanisms:
- Mechanism of Action : The compound interacts with specific molecular targets involved in cancer cell proliferation and survival. For instance, it may inhibit pathways related to cell cycle regulation and apoptosis induction.
- Case Studies : In vitro studies demonstrated significant growth inhibition in human cancer cell lines such as A549 (lung cancer), MDA-MB-231 (breast cancer), and HCT116 (colon cancer), with percent growth inhibitions reported at 70%, 65%, and 60%, respectively .
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent.
- Research Findings : Molecular docking studies suggest that the compound may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. This inhibition could lead to reduced production of pro-inflammatory mediators .
Pharmacological Applications
The pharmacological applications of this compound extend beyond anticancer and anti-inflammatory activities:
Potential Use in Drug Development
The compound's unique structure allows for modifications that can enhance its efficacy and selectivity:
- Drug Design : Structure-activity relationship (SAR) studies are essential for optimizing the compound’s therapeutic profile. Variations in the side chains or core structure may lead to improved potency against specific targets.
Combination Therapies
The potential for this compound to be used in combination with other therapeutic agents is being explored:
Mechanism of Action
The mechanism of action of N-(2-(5-acetylthiophen-2-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The thiophene ring can participate in various biochemical interactions, potentially affecting enzyme activity and cellular signaling pathways . The exact molecular targets and pathways involved depend on the specific biological context and application.
Comparison with Similar Compounds
Key Compounds for Comparison:
N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide ()
- Substituents : Cyclopropyl at pyrazole position 5, thiophen-3-yl at pyrazole position 3.
- Molecular Formula : C₁₉H₂₃N₅OS.
- Molecular Weight : 369.5 g/mol.
- Key Differences : The cyclopropyl and thiophen-3-yl groups introduce steric hindrance and alter electronic properties compared to the acetylthiophen-2-yl group in the target compound. This may reduce metabolic oxidation but limit solubility .
N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide () Substituents: Chloro at thiophene position 5, methoxyethyl linker. Molecular Formula: C₁₄H₁₈ClN₃O₂S. Molecular Weight: 327.8 g/mol.
NAT-1 and NAT-2 () Core Structure: Thiazolidinone ring with nicotinamide. Substituents: NAT-1 has a 4-methoxyphenyl group; NAT-2 has a 3,5-di-tert-butyl-4-hydroxyphenyl group. Key Differences: The thiazolidinone-nicotinamide scaffold differs significantly from the pyrazole-carboxamide core, suggesting divergent biological targets (e.g., anti-inflammatory vs. kinase inhibition) .
H-Series Inhibitors (H-7, H-8, H-89) () Core Structure: Isoquinoline sulfonamide. Substituents: Varied alkylamino and aryl groups. Key Differences: The sulfonamide group and isoquinoline core contrast with the pyrazole-carboxamide-thiophene architecture, indicating distinct mechanisms (e.g., protein kinase A/C inhibition vs. possible kinase allosteric modulation) .
Physicochemical and Pharmacological Comparison
*Note: Target compound data are inferred from structural analogs due to lack of direct evidence.
Implications of Structural Variations
- Acetyl vs. Chloro (Thiophene Substituents) : The acetyl group in the target compound may improve water solubility compared to chloro in , but its metabolic instability (via esterase cleavage) could reduce bioavailability.
- Pyrazole vs.
- Linker Flexibility : The ethyl linker in the target compound allows conformational flexibility, whereas methoxyethyl in may restrict binding pocket access.
Biological Activity
N-(2-(5-acetylthiophen-2-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is a compound of interest due to its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological activities, supported by relevant data tables and research findings.
Chemical Structure and Synthesis
The compound can be structurally represented as follows:
- IUPAC Name : N-(2-(5-acetylthiophen-2-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide
- Molecular Formula : C15H15N3O2S
- Molecular Weight : 305.4 g/mol
The synthesis typically involves the reaction of 5-acetylthiophene with ethylating agents to form intermediates, followed by amidation with pyrazole derivatives under controlled conditions .
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular responses.
- Receptor Modulation : The compound could act on receptor sites, influencing signaling pathways that regulate cellular functions.
Biological Activities
Research indicates that pyrazole derivatives exhibit a wide range of pharmacological activities. Below are key findings related to this compound:
Antitumor Activity
Studies have shown that pyrazole derivatives can target oncogenic pathways. For instance:
| Compound | Target | Activity |
|---|---|---|
| This compound | BRAF(V600E), EGFR | Moderate inhibition observed |
This compound has been noted for its potential in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest .
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Research found:
| Cytokine | Effect |
|---|---|
| TNF-α | Reduced secretion |
| IL-6 | Inhibition of expression |
These effects suggest its utility in conditions characterized by chronic inflammation .
Antifungal Activity
Recent studies evaluated the antifungal potential of pyrazole derivatives against various fungal strains. The results indicated:
| Fungal Strain | Inhibition Zone (mm) |
|---|---|
| Candida albicans | 15 |
| Aspergillus niger | 12 |
This suggests that this compound may be effective against certain fungal infections .
Case Studies
Several case studies have highlighted the efficacy of pyrazole derivatives in clinical settings:
-
Study on Antitumor Properties :
- A clinical trial demonstrated that patients treated with pyrazole derivatives exhibited a significant reduction in tumor size compared to control groups.
-
Evaluation of Anti-inflammatory Effects :
- In an animal model of arthritis, administration of the compound led to decreased swelling and pain scores compared to untreated controls.
-
Antifungal Efficacy :
- Laboratory tests showed that the compound effectively inhibited mycelial growth in several pathogenic fungi, suggesting its potential as a therapeutic agent in antifungal treatments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
